molecular formula C8H9BF2O4 B3241153 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid CAS No. 1451392-29-2

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid

Cat. No.: B3241153
CAS No.: 1451392-29-2
M. Wt: 217.96 g/mol
InChI Key: XQIXENAYGSXYMJ-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds as Versatile Synthetic Intermediates

Organoboron compounds, and particularly arylboronic acids, serve as crucial intermediates in a multitude of chemical transformations. wikipedia.orgslideshare.net Their prominence is largely attributed to their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, an achievement recognized with the 2010 Nobel Prize in Chemistry. dergipark.org.tr This reaction facilitates the formation of carbon-carbon bonds, a fundamental process for assembling the skeletons of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Beyond their utility in coupling reactions, arylboronic acids are valued for their favorable physical and chemical properties. They are generally stable, often crystalline solids that are tolerant of air and moisture, simplifying their handling and storage. dergipark.org.tr Compared to many other organometallic reagents, they exhibit lower toxicity, and their reactions often produce benign inorganic byproducts. dergipark.org.trfiveable.me This combination of reactivity and practicality has cemented their status as preferred reagents in both academic research and industrial applications. dergipark.org.tr

The Distinctive Role of Fluorine Substitution in Arylboronic Acid Chemistry

The introduction of fluorine atoms onto the aryl ring of a boronic acid significantly modulates its chemical properties, a strategy intentionally employed in the design of specialized reagents. Fluorine is the most electronegative element, and its presence exerts a powerful electron-withdrawing inductive effect. This effect increases the Lewis acidity of the boron center in the arylboronic acid. nih.gov

This enhanced acidity is crucial as it can influence the compound's reactivity in key steps of catalytic cycles, such as transmetalation in Suzuki-Miyaura couplings. Furthermore, the strategic placement of fluorine atoms can alter the electronic environment of the aromatic ring, impacting reaction rates and selectivity. acs.orgorganic-chemistry.orgresearchgate.net In the context of medicinal chemistry, the incorporation of fluorine is a widely used tactic to improve metabolic stability, membrane permeability, and binding affinity of drug candidates. nih.gov Therefore, fluorinated arylboronic acids are not just reactive intermediates but also valuable building blocks for creating new bioactive molecules and materials. nih.gov

Structural and Functional Context of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid within this Chemical Class

This compound is a highly functionalized reagent designed for specific applications in multi-step organic synthesis. Its structure combines three key features that define its role and utility: the arylboronic acid group, a difluoro substitution pattern, and a protected hydroxyl group.

Arylboronic Acid Core: This functional group serves as the reactive handle for participation in cross-coupling reactions, enabling the attachment of this specific phenyl ring to other molecular fragments.

2,5-Difluoro Substitution: The two fluorine atoms significantly influence the electronic nature of the phenyl ring, enhancing the Lewis acidity of the boronic acid moiety. nih.gov This substitution pattern is specifically designed to modulate the reactivity and properties of the resulting coupled product.

4-(Methoxymethoxy) Group: The hydroxyl group (-OH) on the phenyl ring is masked with a methoxymethyl (MOM) ether. The MOM group is a common acid-labile protecting group, meaning it is stable under various reaction conditions (e.g., basic or nucleophilic) but can be selectively removed later in a synthetic sequence using acid hydrolysis. wikipedia.orgadichemistry.com This allows chemists to perform reactions at other sites of the molecule without interference from the potentially reactive phenol (B47542) group. Once the desired transformations are complete, the MOM group can be cleaved to reveal the free hydroxyl group, a common functional handle in pharmaceuticals and other functional materials. adichemistry.comresearchgate.net

Functionally, this compound is a specialized building block. It is employed in syntheses where the goal is to introduce a 2,5-difluoro-4-hydroxyphenyl unit into a target molecule. The MOM protection strategy ensures that the hydroxyl group remains inert during, for example, a Suzuki-Miyaura coupling, and is only revealed at a later, more appropriate stage of the synthesis.

Compound Data

Interactive table with key properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 1451392-29-2
Molecular Formula C₈H₉BF₂O₄
Molecular Weight 217.96 g/mol
Physical Form Solid
Purity ≥95%
InChI Key XQIXENAYGSXYMJ-UHFFFAOYSA-N

Properties

IUPAC Name

[2,5-difluoro-4-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O4/c1-14-4-15-8-3-6(10)5(9(12)13)2-7(8)11/h2-3,12-13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIXENAYGSXYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OCOC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Difluoro 4 Methoxymethoxy Phenylboronic Acid

Precursor Synthesis and Strategic Halogenation Approaches

The assembly of the core aromatic structure with the correct substitution pattern is the foundational phase in the synthesis of the target boronic acid. This involves the strategic introduction of the fluorine and methoxymethoxy groups, followed by a regioselective halogenation to create a handle for the subsequent carbon-boron bond formation.

Introduction of Difluoro and Methoxymethoxy Substituents

The synthesis of the precursor typically begins with a commercially available difluorinated benzene (B151609) derivative. A common starting material is 1,4-difluorobenzene (B165170). A plausible synthetic route involves the introduction of a hydroxyl group, which is then protected as a methoxymethyl (MOM) ether.

The hydroxyl group can be introduced onto the 1,4-difluorobenzene ring through various methods, such as nitration followed by reduction and diazotization, or through directed ortho-metalation followed by reaction with an oxygen electrophile. Once the 2,5-difluorophenol (B1295083) is obtained, the hydroxyl group is protected to prevent interference in subsequent organometallic reactions. The methoxymethyl (MOM) ether is a common choice for protecting alcohols and phenols due to its relative stability under basic and nucleophilic conditions and its straightforward removal with acid. total-synthesis.comorganic-chemistry.orgadichemistry.com The protection is typically achieved by reacting the phenol (B47542) with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). total-synthesis.comwikipedia.org

Table 1: Representative Conditions for MOM Protection of Phenols

Reagent 1Reagent 2SolventTemperatureTypical Yield
Chloromethyl methyl ether (MOMCl)N,N-diisopropylethylamine (DIPEA)Dichloromethane (CH₂Cl₂)Room TemperatureHigh
Chloromethyl methyl ether (MOMCl)Sodium Hydride (NaH)Tetrahydrofuran (B95107) (THF)0 °C to Room Temp.High
DimethoxymethanePhosphorous Pentoxide (P₂O₅)Chloroform (CHCl₃)Room TemperatureGood

This table presents generalized conditions for the formation of MOM ethers from hydroxyl groups, a key step in the precursor synthesis. adichemistry.com

Regioselective Bromination or Iodination for Boronylation

With the 1,4-difluoro-2-(methoxymethoxy)benzene (B1604455) precursor in hand, the next critical step is the introduction of a halogen atom (bromine or iodine) at the position designated for boronylation. This halogenation must be highly regioselective to yield the correct isomer. The methoxymethoxy and difluoro substituents direct electrophilic aromatic substitution. The position para to the activating methoxymethoxy group and ortho to one of the fluorine atoms is the target for halogenation.

Electrophilic bromination using reagents like N-bromosuccinimide (NBS) or elemental bromine with a Lewis acid catalyst can be employed. researchgate.netresearchgate.net The reaction conditions are optimized to favor substitution at the desired C-5 position, yielding 1-bromo-2,5-difluoro-4-(methoxymethoxy)benzene. Similarly, iodination can be achieved using various iodine-based electrophiles. This halogenated intermediate is the direct precursor for the carbon-boron bond formation steps.

Carbon-Boron Bond Formation Strategies

The final stage of the synthesis involves converting the carbon-halogen bond of the precursor into a carbon-boron bond. This is typically accomplished by forming an organometallic intermediate which is then trapped by an electrophilic boron source. nih.gov

Electrophilic Trapping of Arylmetal Intermediates

The two most common methods for this transformation involve the generation of either a Grignard reagent or an aryllithium species, which are subsequently quenched with a borate (B1201080) ester. nih.govacs.org

The Grignard reagent method is a classic and widely used approach for synthesizing arylboronic acids. nih.govgoogle.com The process begins with the reaction of the aryl halide, such as 1-bromo-2,5-difluoro-4-(methoxymethoxy)benzene, with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether to form the corresponding arylmagnesium halide. organic-chemistry.orggoogle.comclockss.org

This Grignard reagent is then added to a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C to 0 °C). google.comossila.com The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the borate ester. Subsequent acidic aqueous workup hydrolyzes the resulting boronate ester to afford the final 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid. ossila.com

Table 2: General Protocol for Grignard-Mediated Boronylation

StepReagentsSolventTemperature
1. Grignard FormationAryl Bromide, Magnesium (Mg)Tetrahydrofuran (THF)Room Temp. to Reflux
2. BoronylationTriisopropyl borateTetrahydrofuran (THF)-78 °C to 0 °C
3. HydrolysisAqueous Acid (e.g., HCl)N/A0 °C to Room Temp.

This table outlines a typical sequence for the synthesis of arylboronic acids via a Grignard reagent intermediate. google.comorganic-chemistry.org

An alternative and often more reactive approach is the use of lithium-halogen exchange. nih.govacs.org This method is particularly effective for aryl bromides and iodides. The aryl halide precursor is treated with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (commonly -78 °C) in an inert solvent like THF. nih.govharvard.edubyu.eduias.ac.in

The exchange reaction is rapid, replacing the halogen atom with lithium to generate a highly reactive aryllithium intermediate. harvard.eduscribd.com This intermediate is immediately "quenched" by the addition of a trialkyl borate. The subsequent acidic workup proceeds as in the Grignard method to hydrolyze the boronate ester and yield the desired arylboronic acid. acs.org This method is often preferred when Grignard reagent formation is sluggish or problematic. acs.org

Table 3: Key Parameters for Boronylation via Lithium-Halogen Exchange

ParameterConditionPurpose
Reagentn-Butyllithium or t-ButyllithiumTo initiate the lithium-halogen exchange.
Temperature-78 °CTo control the high reactivity of the organolithium species and prevent side reactions.
Quenching AgentTrimethyl borate or Triisopropyl borateElectrophilic boron source to trap the aryllithium intermediate.
WorkupAqueous AcidTo hydrolyze the boronate ester to the final boronic acid.

This table summarizes the critical conditions for the synthesis of arylboronic acids using the lithium-halogen exchange methodology. acs.orgnih.gov

Transition Metal-Catalyzed Borylation

Transition metal-catalyzed reactions are paramount for the efficient synthesis of arylboronic acids, offering mild conditions and broad functional group tolerance. researchgate.net These methods typically involve the formation of a carbon-boron bond through the catalytic action of a metal complex, most commonly palladium or iridium.

Miyaura Borylation of Aryl Halides and Triflates

The Miyaura borylation is a robust and widely utilized palladium-catalyzed cross-coupling reaction for synthesizing arylboronic esters from aryl halides or triflates. acs.orgnih.gov The general process involves the reaction of an aryl halide, such as 1-bromo-2,5-difluoro-4-(methoxymethoxy)benzene, with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.comorganic-chemistry.org

The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by a crucial transmetalation step with the diboron reagent. rsc.org The choice of base is critical to the reaction's success; a weak base like potassium acetate (B1210297) (KOAc) is commonly used. acs.orgorganic-chemistry.org The base is believed to form an (acetato)palladium(II) complex, which is more reactive in the transmetalation step than the corresponding halide complex. organic-chemistry.org This enhanced reactivity is a key driving force for the carbon-boron bond formation. The resulting arylboronic ester can then be hydrolyzed to yield the final this compound.

A representative reaction scheme is as follows:

Starting Material: 1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene Reagents: Bis(pinacolato)diboron (B₂pin₂), Palladium catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) Product: this compound pinacol (B44631) ester

Direct Aromatic C–H Borylation

Direct C–H borylation has emerged as a powerful, atom-economical alternative for constructing carbon-boron bonds, as it circumvents the need for pre-functionalized aryl halides. orgsyn.org This methodology typically employs an iridium-based catalyst to selectively activate a C–H bond on the aromatic ring and convert it into a C-B bond. sumitomo-chem.co.jp

For the synthesis of this compound, the starting material would be 1,4-difluoro-2-(methoxymethoxy)benzene. The regioselectivity of the C–H activation is a critical consideration, governed by both steric and electronic factors. The methoxymethoxy (MOM) group is an ortho-, para-directing group, while fluorine is also ortho-, para-directing but deactivating. The borylation would likely be directed to the C-H position ortho to the activating methoxymethoxy group, which is the desired position (C4). Iridium catalysts are often used in conjunction with a specific ligand to achieve high reactivity and selectivity. sumitomo-chem.co.jp

Transmetalation Reactions from Aryl Silanes and Stannanes

Transmetalation from other organometallic precursors, such as aryl silanes and aryl stannanes, provides an alternative pathway to arylboronic acids. researchgate.netconicet.gov.ar This approach involves the exchange of a metal or metalloid (like silicon or tin) for a boron group.

The synthesis would first require the preparation of an intermediate, such as 2,5-difluoro-4-(methoxymethoxy)phenyltrimethylsilane or the corresponding tributylstannane derivative. This intermediate is then reacted with a boron-containing reagent. For instance, aryltrialkyltin compounds can undergo a transmetalation reaction with borane (B79455) (BH₃) in a solvent like tetrahydrofuran (THF) to produce the arylborane, which is subsequently hydrolyzed to the arylboronic acid. conicet.gov.ar Similarly, palladium-catalyzed reactions can facilitate the transmetalation between arylsiloxanes and boron reagents. researchgate.net While effective, these methods are often less direct than C-H borylation or Miyaura coupling, as they require the synthesis of an organosilane or organostannane precursor.

Influence of the Methoxymethoxy Protecting Group on Synthetic Routes

The methoxymethoxy (MOM) group serves as a protecting group for the phenol functionality. Its presence and stability are crucial considerations during the synthesis of this compound. The MOM group is generally stable under the neutral to basic conditions characteristic of the Miyaura borylation and many C–H borylation protocols. msu.edu This stability allows the borylation reactions to proceed without unintended cleavage of the protecting group.

In C–H borylation, the electron-donating nature of the MOM ether can influence the regioselectivity of the reaction. As a strong ortho-, para-director, it activates the aromatic ring toward electrophilic attack, which is relevant to the mechanism of some C–H activation pathways, thereby directing the boron group to the desired position. Strategies that rely on protecting groups to direct C-H functionalization are well-documented for other functionalities, such as the use of a Boc group to direct the borylation of heterocycles. msu.edu

However, the MOM group is sensitive to acidic conditions. Therefore, reaction workups and purification steps must be carefully controlled to avoid its premature removal. Any synthetic step that generates strong acids could lead to the deprotection of the phenol, yielding 2,5-difluoro-4-hydroxyphenylboronic acid as a byproduct.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction parameters is essential for maximizing the yield and purity of the final product while minimizing side reactions and catalyst loading.

Recent studies on Miyaura borylation have focused on optimizing the base used in the reaction. acs.orgorganic-chemistry.org Research has shown that using lipophilic carboxylate bases, such as potassium 2-ethylhexanoate, can significantly improve reaction efficiency. researchgate.net This optimization allows the reaction to proceed at much lower temperatures (e.g., 35 °C) and with reduced palladium catalyst loading (e.g., 0.5 mol%), which is economically and environmentally beneficial. acs.orgorganic-chemistry.org The improved performance is attributed to the increased solubility of the lipophilic base and its ability to mitigate the inhibitory effects that simpler anions, like acetate, can have on the catalytic cycle. organic-chemistry.org

Below is a table illustrating the effect of different bases on a model Miyaura borylation reaction, demonstrating the potential for optimization.

Data adapted from an optimization study on a model aryl bromide. Source: J. Org. Chem. 2021, 86, 1, 103–109. acs.org

Solvent Effects in Boronylation Reactions

The choice of solvent plays a critical role in boronylation reactions, influencing solubility, reaction rates, and, ultimately, product yield and purity. In Miyaura borylation, a broad range of solvents can be used, but polar aprotic solvents like DMSO or DMF are often effective. alfa-chemistry.comresearchgate.net Polar solvents can increase the reaction yield by facilitating the dissolution of the reagents, particularly the base. alfa-chemistry.com

For iridium-catalyzed C–H borylation reactions, non-polar solvents were common in early methodologies. acsgcipr.org For instance, n-hexane and benzene were frequently used. However, due to toxicity and safety concerns, these are now often replaced by greener alternatives. acsgcipr.org Ethereal solvents like tetrahydrofuran (THF) are common, with 2-Methyl THF being a preferable substitute due to improved safety. acsgcipr.org In some modern photoinduced borylation methods, highly polar solvents like DMF have been found to be optimal. nih.gov The selection of the solvent must be compatible with all reagents and stable under the reaction conditions to prevent unwanted side reactions.

Temperature Control and Additive Effects

The synthesis of this compound, typically achieved through a lithium-halogen exchange followed by borylation, is highly sensitive to reaction temperature. Precise temperature control is paramount to ensure high yields and minimize the formation of impurities. The initial lithiation step, involving the reaction of the precursor, such as 1-bromo-2,5-difluoro-4-(methoxymethoxy)benzene, with an organolithium reagent like n-butyllithium, is a highly exothermic and rapid reaction.

To mitigate the exothermic nature of the lithiation and to prevent undesirable side reactions, the reaction is almost universally conducted at cryogenic temperatures. The most commonly employed temperature is -78 °C, which is conveniently maintained using a dry ice/acetone bath. Operating at this low temperature serves several critical functions:

Stabilization of the Aryllithium Intermediate: The generated 2,5-difluoro-4-(methoxymethoxy)phenyllithium is thermally unstable. At higher temperatures, it can readily undergo decomposition or react with the solvent or other species present in the reaction mixture. Maintaining a temperature of -78 °C ensures the longevity of this intermediate, allowing for efficient trapping with the boron electrophile.

Prevention of Side Reactions: Elevated temperatures can promote side reactions such as reaction with the solvent (e.g., tetrahydrofuran) or undesired coupling reactions. Low temperatures suppress the rates of these competing reactions, thereby favoring the desired lithiation pathway.

Enhanced Selectivity: In cases where multiple reactive sites exist on the aromatic ring, lower temperatures can enhance the selectivity of the lithiation process.

The subsequent borylation step, where a boron-containing electrophile (e.g., triisopropyl borate) is added, is also typically performed at -78 °C initially. This is to control the reaction rate and prevent over-addition or the formation of complex boronate species. After the initial addition, the reaction mixture is often allowed to slowly warm to room temperature. This gradual warming ensures that the reaction proceeds to completion without a sudden, uncontrolled exotherm.

The influence of temperature on the synthesis of related fluorinated phenylboronic acids is a well-documented phenomenon. For instance, studies on the lithiation of various fluorinated benzenes have demonstrated that the stability of the lithiated intermediates is highly temperature-dependent.

While specific data on the effect of a wide range of additives for this particular synthesis is not extensively published, the use of certain additives is common practice in organolithium chemistry to enhance reactivity and selectivity.

Tetramethylethylenediamine (TMEDA): TMEDA is a chelating agent that can coordinate to the lithium cation of the organolithium reagent. This coordination breaks down the oligomeric aggregates of the organolithium species, leading to a more reactive monomeric form. The increased reactivity can allow for lower reaction temperatures or shorter reaction times.

Lithium Chloride (LiCl): The presence of LiCl can also have a beneficial effect on lithiation reactions. It is known to break up organolithium aggregates and can also help to solubilize intermediates, leading to a more homogeneous and efficient reaction.

The following table summarizes the general effects of temperature and potential additives on the synthesis of arylboronic acids via lithiation:

ParameterConditionEffect on Reaction
Temperature Low (-78 °C)Stabilizes aryllithium intermediate, minimizes side reactions, enhances selectivity.
High (> -40 °C)Decomposition of aryllithium, increased side reactions, lower yield.
Additive (e.g., TMEDA) PresenceIncreases reactivity of organolithium reagent, may allow for milder conditions.
Additive (e.g., LiCl) PresenceBreaks up organolithium aggregates, improves solubility of intermediates.

Minimization of By-product Formation (e.g., Borinic Acids, Deboronation)

Borinic Acid Formation:

Borinic acids, with the general formula Ar₂BOH, are formed when the aryllithium intermediate reacts with the initially formed arylboronic ester (ArB(OR)₂) or the boronic acid itself. This side reaction consumes two equivalents of the valuable aryllithium intermediate for every molecule of borinic acid produced, significantly impacting the yield.

Several strategies can be employed to minimize the formation of borinic acids:

Stoichiometry Control: Precise control over the stoichiometry of the reactants is crucial. Using a slight excess of the boron electrophile relative to the organolithium reagent can help to ensure that the aryllithium is consumed before it can react with the product.

Reverse Addition: Adding the organolithium reagent slowly to a solution of the boron electrophile (reverse addition) can maintain a low concentration of the organolithium species throughout the reaction, thereby disfavoring the formation of the diarylborinic acid.

Low Temperature: As with the main reaction, maintaining a low temperature (-78 °C) during the addition of the boron electrophile and the initial stages of the reaction is critical. This slows down the rate of the reaction between the aryllithium and the boronic ester product.

Choice of Boron Electrophile: The steric bulk of the alkoxy groups on the borate ester can influence the rate of the second addition. The use of sterically hindered borates, such as triisopropyl borate, is generally preferred over less hindered ones like trimethyl borate, as the bulky isopropyl groups disfavor the formation of the diarylborinic acid.

Deboronation:

Deboronation, also known as protodeboronation, is the cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This leads to the formation of 1,4-difluoro-2-(methoxymethoxy)benzene as a by-product. Deboronation can occur during the reaction, workup, or purification stages.

Key factors that can lead to deboronation and strategies for its minimization include:

Presence of Protic Sources: The aryllithium intermediate and the final boronic acid are sensitive to protic reagents, including water and alcohols. It is essential to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. During the aqueous workup, the pH and temperature should be carefully controlled.

Acidic or Basic Conditions: Both strongly acidic and strongly basic conditions can promote deboronation. During the workup, it is important to carefully neutralize the reaction mixture to a specific pH range, often mildly acidic, to precipitate the boronic acid without causing significant degradation.

Elevated Temperatures: As with other side reactions, high temperatures can accelerate the rate of deboronation. Therefore, it is advisable to avoid excessive heating during the reaction, workup, and any subsequent purification steps.

The following table outlines strategies to minimize the formation of common by-products in the synthesis of this compound:

By-productFormation MechanismMinimization Strategies
Borinic Acid Reaction of aryllithium with the boronic ester product.- Precise stoichiometry control (slight excess of borate).- Reverse addition of the organolithium reagent.- Maintain low reaction temperature (-78 °C).- Use sterically hindered borates (e.g., triisopropyl borate).
Deboronation Product Cleavage of the C-B bond by protic sources or under harsh pH/temperature conditions.- Use of anhydrous solvents and inert atmosphere.- Careful control of pH during aqueous workup.- Avoid excessive heat during all stages of the synthesis.- Prompt isolation and purification of the product.

By implementing these control measures regarding temperature, the potential use of additives, and strategies to minimize by-product formation, the synthesis of this compound can be optimized to achieve higher yields and purity.

Reactivity Profiles and Transformative Applications of 2,5 Difluoro 4 Methoxymethoxy Phenylboronic Acid

Carbon-Carbon Bond-Forming Cross-Coupling Reactions

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid is a valuable reagent in organic synthesis, primarily utilized for the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The presence of two electron-withdrawing fluorine atoms on the phenyl ring influences the electronic properties of the boronic acid, affecting its reactivity. The methoxymethyl (MOM) ether serves as a protecting group for the phenol (B47542), which can be removed under acidic conditions post-coupling to yield the corresponding hydroxylated biaryl product.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.

While specific examples are not available, it is anticipated that this compound would couple with a wide array of aryl, heteroaryl, alkenyl, and alkynyl halides (Cl, Br, I) and triflates. The reactivity of the halide partner typically follows the order I > Br > OTf > Cl. The choice of coupling partner would allow for the synthesis of a diverse range of substituted biaryls and other conjugated systems. The electronic nature of the coupling partner, whether electron-rich or electron-deficient, would likely influence the reaction conditions required for optimal yields.

In reactions with coupling partners containing multiple reactive sites, regiochemical control would be a key consideration. The choice of catalyst, ligands, and reaction conditions can often influence which site undergoes coupling. For alkenyl halide partners, the Suzuki-Miyaura coupling is generally stereoretentive, meaning the stereochemistry of the double bond in the product is the same as in the starting material.

A variety of palladium sources can be employed for Suzuki-Miyaura couplings, including Pd(0) complexes like Pd(PPh₃)₄ and Pd₂(dba)₃, as well as Pd(II) precursors such as Pd(OAc)₂ and PdCl₂(PPh₃)₂. The choice of ligand is crucial for the success of the reaction, influencing catalyst stability, activity, and selectivity. Common ligands include phosphines like triphenylphosphine (PPh₃), tri-tert-butylphosphine (P(t-Bu)₃), and specialized biaryl phosphine ligands (e.g., SPhos, XPhos) which are often effective for challenging couplings. The selection of the optimal catalyst-ligand combination would depend on the specific substrates being coupled.

The base plays a critical role in the Suzuki-Miyaura catalytic cycle, primarily in the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The choice of base can significantly impact the reaction rate and yield. The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. A wide range of solvents can be used, often in aqueous mixtures, such as toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). Optimization of the base and solvent system is a critical step in developing an efficient Suzuki-Miyaura coupling protocol.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

EntryAryl Halide/TriflateCatalystLigandBaseSolventYield (%)
14-BromoanisolePd(OAc)₂SPhosK₃PO₄Toluene/H₂OData not available
23-ChloropyridinePd₂(dba)₃XPhosCs₂CO₃DioxaneData not available
3Phenyl triflatePd(PPh₃)₄-K₂CO₃THF/H₂OData not available

This table is for illustrative purposes only. No specific experimental data was found for these reactions.

Chemical Transformations of the Methoxymethoxy Protecting Group

The methoxymethoxy (MOM) group in this compound serves as a crucial protecting group for the hydroxyl functionality. Its primary role is to mask the reactive phenol during various synthetic manipulations, preventing unwanted side reactions. The key chemical transformation involving this group is its removal, or deprotection, to unveil the free hydroxyl group, yielding 2,5-Difluoro-4-hydroxyphenylboronic acid. This deprotection is a critical step in the ultimate application of the boronic acid in further synthetic endeavors, such as cross-coupling reactions.

The cleavage of the MOM ether is typically accomplished under acidic conditions. The acetal linkage in the MOM group is susceptible to acid-catalyzed hydrolysis, which proceeds by protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to form a hemiacetal intermediate. This intermediate is unstable and rapidly decomposes to the corresponding phenol, formaldehyde (B43269), and methanol.

A variety of acidic reagents, including both Brønsted and Lewis acids, can be employed for the deprotection of MOM ethers. wikipedia.org The choice of reagent and reaction conditions is often dictated by the presence of other functional groups in the molecule and the desired selectivity. For a substrate like this compound, it is imperative to select conditions that efficiently cleave the MOM ether without causing significant degradation of the boronic acid moiety. Boronic acids are known to be sensitive to certain harsh conditions, which can lead to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

Commonly used reagents for the deprotection of phenolic MOM ethers include strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a protic solvent like methanol or a mixture of water and an organic solvent such as tetrahydrofuran (THF). thieme-connect.de The reaction is often carried out at room temperature or with gentle heating to drive the reaction to completion.

Alternatively, Lewis acids can be utilized for MOM deprotection, sometimes offering milder reaction conditions and improved selectivity. Reagents such as boron tribromide (BBr₃), trimethylsilyl iodide (TMSI), or various metal triflates can effectively cleave MOM ethers. The reaction mechanism with Lewis acids typically involves coordination of the Lewis acid to one of the ether oxygens, which facilitates the cleavage of the C-O bond.

While specific experimental data for the deprotection of this compound is not extensively detailed in publicly available literature, the general principles of MOM deprotection on substituted phenols can be applied. The presence of two electron-withdrawing fluorine atoms on the phenyl ring may influence the reactivity of the MOM ether, potentially requiring slightly more forcing conditions for its removal compared to electron-rich aromatic systems. However, the stability of the resulting 2,5-Difluoro-4-hydroxyphenylboronic acid, which is commercially available, indicates that the deprotection can be achieved successfully without decomposition of the boronic acid functionality.

The following table summarizes various acidic conditions that are commonly employed for the deprotection of phenolic MOM ethers and are likely applicable to this compound, based on general knowledge of organic synthesis.

Reagent(s)Solvent(s)Typical ConditionsProduct
Hydrochloric Acid (conc. HCl)Methanol (MeOH)Room Temperature to Reflux2,5-Difluoro-4-hydroxyphenylboronic acid
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature2,5-Difluoro-4-hydroxyphenylboronic acid
Boron Trichloride (BCl₃)Dichloromethane (DCM)-78 °C to Room Temperature2,5-Difluoro-4-hydroxyphenylboronic acid
Trimethylsilyl Iodide (TMSI)Acetonitrile (MeCN) or Dichloromethane (DCM)0 °C to Room Temperature2,5-Difluoro-4-hydroxyphenylboronic acid
Dowex® 50WX8 (Acidic Resin)Methanol (MeOH)Reflux2,5-Difluoro-4-hydroxyphenylboronic acid

Mechanistic Investigations of Reactions Involving Fluorinated Phenylboronic Acids

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. fiveable.melibretexts.orgmusechem.com The presence of fluorine and methoxymethoxy substituents on the phenylboronic acid can impact each of these stages.

Oxidative Addition Step: Influence of Electrophile and Fluorine Substitution

However, the electronic properties of the aryl halide also play a crucial role. Electron-withdrawing groups on the aromatic ring of the electrophile can facilitate oxidative addition. yonedalabs.com Conversely, electron-donating groups can hinder this step. nih.gov While direct studies on 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid are limited, the electron-withdrawing nature of the two fluorine atoms is expected to make the corresponding aryl halide more susceptible to oxidative addition.

Transmetalation Step: Role of the Boronic Acid Moiety and Base Activation

Following oxidative addition, the transmetalation step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. youtube.comyoutube.com This step is crucial and is significantly influenced by the base, which activates the boronic acid. acs.orgresearchgate.net The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center. acs.orgresearchgate.net Computational studies, such as DFT calculations, have strongly suggested that the primary mechanism involves the base first reacting with the organoboronic acid. acs.org

Stoichiometric model reactions have provided insight into the transmetalation process involving highly fluorinated arylboronic esters, indicating the formation of intermediate boronate species. nih.gov The presence of fluoride (B91410) ions can also play a complex role, potentially forming fluorido-palladium complexes that exhibit high reactivity in the transmetalation step. nih.govresearchgate.net

Reductive Elimination Step: Factors Affecting Product Formation and Catalyst Regeneration

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired product, and the palladium(0) catalyst is regenerated. fiveable.meyoutube.com This step is typically fast and is driven by the formation of a stable carbon-carbon bond. fiveable.me The electronic and steric properties of the ligands on the palladium and the organic groups themselves can influence the rate of reductive elimination. fiveable.me

For fluorinated biaryl products, the electron-withdrawing nature of the fluorine atoms can influence the electronic environment of the palladium center, potentially affecting the ease of reductive elimination. While this step is generally not considered rate-limiting, its efficiency is crucial for achieving high turnover numbers and preventing the formation of side products.

Kinetic Studies and Rate-Determining Steps

While specific kinetic data for reactions involving this compound are not widely available, studies on similar fluorinated systems can provide valuable insights. For example, kinetic investigations of the Suzuki-Miyaura coupling of bromobenzene (B47551) and phenylboronic acid have been conducted to develop mathematical models of the reaction. mdpi.comresearchgate.net Real-time monitoring of these reactions provides high-density, reliable temporal profiles of all observable species, offering a deeper mechanistic understanding. ubc.ca Such studies highlight how factors like catalyst loading, base concentration, and temperature affect the reaction kinetics.

Influence of Fluorine and Methoxymethoxy Substituents on Reaction Pathways and Electronic Properties

The substituents on the phenylboronic acid play a critical role in modulating its electronic properties and, consequently, its reactivity.

Fluorine Substituents: The high electronegativity of fluorine makes it a strong electron-withdrawing group through inductive effects. nih.govresearchgate.net This has several consequences:

Increased Lewis Acidity: The boron atom in fluorinated phenylboronic acids becomes more electron-deficient, increasing its Lewis acidity. nih.gov This can enhance its interaction with bases and facilitate the transmetalation step.

Modified pKa: As mentioned earlier, fluorine substitution lowers the pKa of the boronic acid, making it more acidic. nih.gov

Influence on Oxidative Addition: While the fluorine atoms are on the boronic acid partner, their electronic influence can be transmitted through the newly formed biaryl product, potentially affecting subsequent catalytic cycles.

Substituent PositionEffect on AcidityReference
paraLowest influence due to compensation of inductive and resonance effects nih.gov
metaIncreased acidity due to weaker resonance contribution nih.gov
Multiple FluorinesGenerally further increases acidity nih.gov

Computational Chemistry Approaches to Reaction Mechanism Elucidation (e.g., DFT Calculations)

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate details of reaction mechanisms. rsc.orgrsc.orgnih.gov DFT calculations can be used to:

Model the entire catalytic cycle: By calculating the energies of intermediates and transition states, researchers can map out the complete energy profile of the reaction. acs.org

Investigate the role of the base: DFT studies have been instrumental in clarifying the mechanism of base activation in the transmetalation step. acs.org

Analyze the influence of substituents: The electronic effects of substituents like fluorine and methoxymethoxy can be quantitatively assessed through computational analysis.

Predict reactivity and selectivity: By comparing the energy barriers for different reaction pathways, DFT can help predict the likely outcome of a reaction.

Spectroscopic and Advanced Characterization of 2,5 Difluoro 4 Methoxymethoxy Phenylboronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid, a combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments would provide a complete picture of its molecular connectivity and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The two aromatic protons would appear as doublets of doublets due to coupling with each other (ortho or meta coupling) and with the neighboring fluorine atoms (H-F coupling). The methoxymethoxy (MOM) group would exhibit two characteristic singlets: one for the methylene (B1212753) (-O-CH₂-O-) protons and another for the methyl (-O-CH₃) protons. The acidic protons of the boronic acid group (-B(OH)₂) are typically broad and may exchange with solvent, sometimes not being observed or appearing as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic CH (at C3) 6.8 - 7.2 dd (doublet of doublets)
Aromatic CH (at C6) 7.3 - 7.7 dd (doublet of doublets)
-O-CH₂-O- ~5.2 s (singlet)
-O-CH₃ ~3.5 s (singlet)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal signals for all eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atom directly bonded to the boron (ipso-carbon) often shows a broad signal due to quadrupolar relaxation of the attached ¹¹B nucleus. nih.gov The fluorine substituents cause large C-F coupling constants, which can be observed in high-resolution spectra.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-B 125 - 135 (broad)
C-F 155 - 165 (d, ¹JCF)
C-O 150 - 160
Aromatic CH 110 - 120
-O-CH₂-O- 90 - 100

¹¹B NMR Spectroscopy: The ¹¹B nucleus is NMR active and provides direct information about the environment of the boron atom. mdpi.com For a trigonal planar (sp² hybridized) arylboronic acid, a single, often broad, resonance is expected in the range of δ 28–33 ppm. sdsu.eduacs.org This chemical shift is sensitive to the electronic nature of the substituents on the aromatic ring. Upon reaction with a diol or in a basic solution, the boron center can become tetracoordinate (sp³ hybridized), resulting in a significant upfield shift to approximately δ 5–10 ppm. nsf.govnd.edu

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F nucleus and its wide chemical shift range. rsc.org For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at positions 2 and 5. The precise chemical shifts and coupling constants (J-coupling) between the fluorine atoms (F-F coupling) and with adjacent protons (H-F coupling) would provide unambiguous confirmation of their positions on the phenyl ring. The chemical shifts are sensitive to the electronic environment, and data from analogous compounds like 2,4-difluorophenylboronic acid can provide a reference point for expected values. chemicalbook.com

Arylboronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially in non-aqueous solvents or upon dehydration. u-fukui.ac.jpnih.gov This equilibrium can be readily monitored by NMR spectroscopy.

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The ¹¹B NMR chemical shift for a boroxine (B1236090) (typically ~33 ppm) is slightly downfield from the corresponding boronic acid (~30 ppm), allowing for the quantification of both species in solution. sdsu.edu ¹H NMR can also be used, as the aromatic proton signals of the boroxine will be distinct from those of the monomeric acid. researchgate.netclockss.org Studies have shown that this equilibrium is influenced by temperature, concentration, and the electronic nature of the substituents on the phenyl ring. Electron-donating groups, such as the methoxymethoxy group, are known to favor the formation of the boroxine. clockss.org

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Although a crystal structure for this compound has not been reported, the solid-state structures of many arylboronic acids have been determined, revealing common structural motifs. rsc.org Typically, arylboronic acids form hydrogen-bonded dimers in the solid state, similar to carboxylic acids. cdnsciencepub.com These dimeric units are often further connected through additional hydrogen bonds to form extended networks, such as infinite ribbons or sheets. rsc.orgnih.gov

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₉BF₂O₄), the expected exact mass for the molecular ion [M]⁺ would be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for phenylboronic acids under electron ionization (EI) or electrospray ionization (ESI) include:

Loss of water: [M - H₂O]⁺ and [M - 2H₂O]⁺ are common fragments.

Dehydration to boroxine: In some cases, the trimeric boroxine may be observed, especially at higher concentrations or temperatures.

Cleavage of the methoxymethoxy group: Fragmentation of the MOM ether would lead to characteristic losses, such as the loss of a methoxymethyl radical (•CH₂OCH₃, 45 Da) or formaldehyde (B43269) (CH₂O, 30 Da).

Cleavage of the C-B bond: This can lead to fragments corresponding to the aryl cation and the boronic acid moiety. nih.gov

Analysis of these fragments allows for the step-by-step reconstruction of the molecule's structure.

Spectrophotometric and Potentiometric Titrations for Acidity (pKa) Determination and Stability in Solution

The acidity of the boronic acid, represented by its pKa value, is a critical parameter, particularly for applications in sensing and catalysis. Phenylboronic acids are Lewis acids that accept a hydroxide (B78521) ion to form a tetrahedral boronate species.

R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺

The pKa of unsubstituted phenylboronic acid is approximately 8.8. nih.gov The substituents on the phenyl ring significantly influence this value. Electron-withdrawing groups, such as fluorine, increase the Lewis acidity of the boron center and thus lower the pKa. mdpi.combohrium.com Conversely, electron-donating groups like the methoxymethoxy group would be expected to decrease acidity (increase pKa).

For this compound, the two electron-withdrawing fluorine atoms would have a dominant effect, leading to an expected pKa value lower than that of phenylboronic acid, likely in the range of 7.0-8.0. researchgate.net This value can be precisely determined using spectrophotometric or potentiometric titrations, where changes in UV absorbance or pH are monitored as a function of added base. bohrium.com It is also important to consider the hydrolytic stability of the compound, as some polyfluorinated phenylboronic acids can undergo hydrodeboronation (replacement of the boronic acid group with a hydrogen atom) in aqueous solutions, which can complicate pKa measurements. bohrium.com

Role As a Building Block in the Construction of Complex Molecular Architectures

Modular Synthesis of Substituted Biphenyls and Polyaromatic Systems

The primary application of 2,5-difluoro-4-(methoxymethoxy)phenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for the synthesis of biaryl and polyaromatic compounds, which are common scaffolds in pharmaceuticals, agrochemicals, and materials science. mdpi.comgre.ac.ukgoogle.com The boronic acid acts as the organoboron partner, which couples with an aryl halide or triflate in the presence of a palladium catalyst and a base.

The presence of fluorine atoms on the phenyl ring can modulate the reactivity of the boronic acid and impart specific properties to the resulting biphenyl (B1667301) products. researchgate.netmdpi.com Electron-withdrawing groups, such as fluorine, can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. researchgate.net The coupling reaction involving this compound with various aryl halides (Ar-X) allows for a modular and convergent approach to complex molecules. This strategy enables the rapid assembly of a library of substituted biphenyls by varying the coupling partner. gre.ac.uk

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Component Example Role
Organoboron Reagent This compound-Nucleophilic partner
Coupling Partner Aryl halide (e.g., 4-Bromoanisole)Ar-X (X = I, Br, Cl, OTf)Electrophilic partner
Catalyst Palladium complexPd(PPh₃)₄, PdCl₂(dppf)Facilitates C-C bond formation
Base Inorganic baseK₂CO₃, Cs₂CO₃, K₃PO₄Activates boronic acid
Solvent Aprotic or protic solvent mixtureToluene, Dioxane/H₂O, DMFSolubilizes reactants
Product Substituted Biphenyl4'-Methoxy-2,5-difluoro-4-(methoxymethoxy)-1,1'-biphenyl-

This table represents a generalized scheme for the Suzuki-Miyaura reaction. Specific conditions may vary based on substrate reactivity. google.comresearchgate.net

This modularity is crucial for constructing larger polyaromatic systems, where biphenyl units can be further elaborated or used as intermediates in subsequent cyclization or coupling reactions to build complex, three-dimensional architectures.

Integration into Fluorinated Organic Frameworks and Functional Materials

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govcnr.it The properties of MOFs, such as pore size, surface area, and chemical environment, can be precisely tuned by modifying the organic linkers. alfa-chemistry.comresearchgate.net Fluorinated organic linkers are of particular interest because the incorporation of fluorine can bestow unique and desirable properties upon the resulting MOF. nih.govrsc.org

Table 2: Potential Effects of Fluorinated Linkers on MOF Properties

PropertyEffect of FluorinationRationale
Gas Sorption/Separation Enhanced affinity for specific gases (e.g., CO₂)The polar C-F bond can create specific adsorption sites, improving selectivity. nih.gov
Hydrophobicity Increased water resistanceFluorinated surfaces are often hydrophobic, improving MOF stability in humid environments. nih.govalfa-chemistry.com
Chemical Stability Improved resistance to harsh conditionsThe strength of the C-F bond can enhance the overall robustness of the organic linker. nih.gov
Structural Flexibility Can induce unique framework topologiesFluorine substitution can alter the geometry and electronic nature of the linker, leading to novel structures. rsc.org
Porosity Can decrease surface areaIncreased steric bulk from fluorine atoms may lead to reduced pore accessibility. chemrxiv.org

The integration of linkers derived from this compound could lead to functional materials with tailored properties for applications in gas storage and separation, catalysis, and sensing. nih.govcnr.it

Precursor for Advanced Synthetic Intermediates

The unique combination of functional groups makes this compound a valuable starting material for more complex synthetic intermediates. These intermediates can then be used in the discovery and development of new bioactive molecules.

Novel NNRTI Scaffolds : Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used to treat HIV-1. nih.gov Many NNRTIs are based on diaryl ether or biarylpyrimidine structures. Recently, the incorporation of a phenylboronic acid pinacol (B44631) ester into the structure of the NNRTI etravirine (B1671769) has been shown to produce derivatives with potent antiviral activity against wild-type and mutant HIV-1 strains. nih.gov The biaryl moiety, readily synthesized via a Suzuki coupling with a boronic acid like the title compound, is a key structural feature. The fluorine atoms can enhance binding affinity within the NNRTI binding pocket and improve metabolic stability, making this compound a promising precursor for novel NNRTI scaffolds.

Herbicides : Many commercial herbicides are built upon substituted biphenyl or diaryl ether frameworks. The specific substitution patterns on the aromatic rings are crucial for their biological activity. Synthetic routes to these complex molecules often rely on Suzuki-Miyaura coupling to create the core biphenyl structure. The difluoro-hydroxyphenyl motif, accessible from this compound after deprotection, is a structural element found in various classes of bioactive compounds, indicating its potential as a precursor for new herbicidal agents.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Reactivity, Stereoselectivity, and Functional Group Tolerance

The electron-deficient nature of fluorinated arylboronic acids presents unique challenges in traditional cross-coupling reactions, often requiring specific catalytic systems for optimal performance. Future research will focus on developing new catalysts that not only improve yields but also offer greater control and broader applicability.

Alternative Metal Catalysis: While palladium has dominated the field, research into catalysts based on more earth-abundant and cost-effective metals like nickel is a significant trend. Nickel-catalyzed couplings can offer different reactivity and selectivity profiles, potentially activating challenging C–F bonds and enabling new transformations. acs.org

Ligand Design for Stereoselectivity: A major frontier is the development of chiral ligands that can induce stereoselectivity in reactions involving 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid. This would be particularly valuable for synthesizing enantiomerically pure pharmaceutical intermediates. The design of ligands that can effectively control the spatial orientation of the boronic acid and its coupling partner during the catalytic cycle is paramount.

Catalyst System ComponentResearch ObjectivePotential Advantage
Metal Center Exploration of Ni, Cu, CoLower cost, novel reactivity, C-F activation
Ligand Design of novel chiral phosphines and NHCsAsymmetric induction, enhanced stereoselectivity
Reaction Conditions Optimization of bases and solventsImproved functional group tolerance, higher yields

Exploration of New Chemical Transformations Beyond Traditional Coupling Reactions

While Suzuki-Miyaura coupling is the hallmark reaction of boronic acids, their synthetic utility is far broader. Future research will increasingly focus on leveraging the unique properties of the boronic acid moiety in novel, non-traditional transformations.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from organoboron compounds under mild conditions. acs.org This opens up a plethora of new reactions for this compound, including:

Minisci-type Reactions: For the C-H alkylation of heteroaromatics. umontreal.ca

Fluoroalkylation Reactions: Combining photoredox with copper catalysis can enable the introduction of fluoroalkyl groups. beilstein-journals.org

Petasis-type Reactions: Multicomponent reactions that can rapidly build molecular complexity. mit.edu

Deboronative Functionalization: The carbon-boron bond can be converted into a wide range of other functional groups. Research into direct, late-stage deboronative fluorination (converting the C-B(OH)₂ group to a C-F bond) using electrophilic fluorine sources is a promising avenue, particularly for applications in positron emission tomography (PET) imaging. rsc.orgresearchgate.netmdpi.com

Boronic Acid Catalysis: A paradigm shift involves using the boronic acid itself as a Lewis acid catalyst rather than as a reagent. Arylboronic acids can catalyze a variety of reactions, such as dehydrative amidations and esterifications, by activating carboxylic acids. organic-chemistry.orgacs.org Exploring the catalytic activity of this compound, whose Lewis acidity is enhanced by the electron-withdrawing fluorine atoms, could lead to the development of highly efficient and recyclable organocatalysts. acs.org

Integration into Flow Chemistry and Sustainable Synthetic Methodologies

The transition from traditional batch processing to continuous flow manufacturing is a key goal for modern chemistry, offering significant advantages in safety, efficiency, and scalability.

Continuous Flow Suzuki-Miyaura Coupling: Adapting the use of this compound to flow chemistry setups can drastically reduce reaction times, improve heat and mass transfer, and allow for safer handling of reagents. acs.orgumontreal.ca The use of packed-bed reactors with immobilized palladium catalysts is a particularly sustainable approach, as it allows for catalyst reuse and minimizes metal leaching into the product. acs.org Flow systems enable the rapid optimization of reaction conditions (temperature, pressure, residence time) that would be time-consuming in batch. acs.org

Sustainable Methodologies: Sustainability can be enhanced through several avenues. The use of aqueous solvent systems, which is often compatible with Suzuki-Miyaura reactions, reduces reliance on volatile organic compounds. acs.org Furthermore, developing heterogeneous or supported catalysts that can be easily separated and recycled aligns with the principles of green chemistry. beilstein-journals.org The integration of flow synthesis for the boronic acid itself, followed by its immediate use in a subsequent coupling reaction within an integrated microreactor system, represents a highly efficient and sustainable process that avoids isolation of intermediates. rsc.org

MethodologyKey AdvantageRelevance to the Compound
Flow Chemistry Enhanced safety, rapid optimization, scalabilityEnables efficient Suzuki-Miyaura and other couplings.
Heterogeneous Catalysis Catalyst recyclability, low product contaminationUse of packed-bed reactors with supported Pd catalysts.
Aqueous Solvents Reduced environmental impactGreen alternative to organic solvents for cross-coupling.

Computational Design and Prediction of Reactivity for Novel Derivatives

Computational chemistry provides powerful tools to understand and predict the behavior of molecules, accelerating the design of new compounds and the optimization of reaction conditions.

Mechanism and Reactivity Studies: Density Functional Theory (DFT) calculations are increasingly used to elucidate the intricate mechanisms of catalytic cycles, such as the oxidative addition, transmetalation, and reductive elimination steps in Suzuki-Miyaura coupling. nih.gov By modeling reactions involving this compound, researchers can predict activation barriers, identify rate-limiting steps, and understand the electronic effects of the fluorine and methoxymethoxy substituents.

Prediction of Physicochemical Properties: Computational methods can accurately predict key properties that influence reactivity, such as the pKa of the boronic acid. The Lewis acidity of the boron center is critical for its reactivity, and in silico studies can guide the design of new derivatives with tailored acidity for specific catalytic applications.

Design of Novel Derivatives: By combining structural modeling with property prediction, it is possible to computationally design novel derivatives of this compound. For example, researchers could screen virtual libraries of related compounds to identify candidates with optimal electronic properties for advanced materials or enhanced binding affinity for biological targets, thereby guiding future synthetic efforts.

Q & A

Q. What are the established synthetic routes for 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid, and how do substituents influence yield?

The synthesis typically involves Miyaura borylation, where halogenated precursors (e.g., bromo- or iodoarenes) react with bis(pinacolato)diboron under palladium catalysis . For fluorinated analogs like 2,4-difluorophenylboronic acid ( ), yields depend on the electronic effects of substituents: electron-withdrawing groups (e.g., -F) enhance boron insertion by polarizing the C-X bond. The methoxymethoxy group may require protection/deprotection steps to avoid side reactions during coupling. Purification often employs recrystallization or column chromatography, with purity verified by HPLC (>97% as per ).

Q. How is the compound characterized to confirm structural integrity and purity?

Key techniques include:

  • NMR spectroscopy : 19F^{19}\text{F} and 11B^{11}\text{B} NMR distinguish fluorine environments and boron coordination (e.g., trigonal vs. tetrahedral) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C8_8H8_8BF2_2O3_3 expected MW: 215.97).
  • Melting point analysis : Consistency with literature values (e.g., 105–110°C for 2,5-difluorophenylboronic acid in ).
  • HPLC : Quantifies purity (>97% in commercial batches, ).

Advanced Research Questions

Q. How do fluorine and methoxymethoxy substituents affect Suzuki-Miyaura cross-coupling efficiency?

Fluorine’s electron-withdrawing nature increases electrophilicity of the boron atom, accelerating transmetallation but may reduce stability under basic conditions . The methoxymethoxy group introduces steric hindrance, potentially slowing coupling with bulky partners. Comparative studies on analogs (e.g., 2,4-difluorophenylboronic acid, ) show that ortho-fluorine can destabilize intermediates, requiring optimized bases (e.g., K2_2CO3_3) and Pd catalysts (e.g., Pd(PPh3_3)4_4) . Kinetic studies using in-situ 11B^{11}\text{B} NMR are recommended to track boron intermediate formation.

Q. What are the stability challenges under varying pH and temperature, and how can they be mitigated?

Boronic acids hydrolyze to borate esters in aqueous media, especially at high pH. For 2,5-difluoro derivatives, the electron-withdrawing -F groups increase Lewis acidity, accelerating hydrolysis. Storage at 0–6°C in anhydrous solvents (e.g., THF) is critical ( ). Lyophilization or formulation as pinacol esters enhances shelf life. Stability assays under simulated reaction conditions (e.g., pH 7–10, 25–60°C) should precede large-scale use .

Q. How can this compound be integrated into stimuli-responsive drug delivery systems?

The boronic acid moiety binds diols (e.g., saccharides) via reversible ester formation, enabling glucose-responsive release ( ). For example, phenylboronic acid-functionalized polymers undergo structural changes in high-glucose environments. The methoxymethoxy group could further modulate hydrophilicity and binding kinetics. In vitro studies using fluorescently tagged carriers (e.g., FITC-dextran) can quantify intracellular release efficiency under ROS or pH gradients .

Q. Are there contradictions in reported reactivity data for fluorinated phenylboronic acids, and how should they be resolved?

Discrepancies arise in coupling yields with electron-deficient aryl halides. For instance, some studies report high efficiency with p-nitrophenyl halides, while others note side reactions. Systematic screening of Pd ligands (e.g., SPhos vs. XPhos) and bases (e.g., Cs2_2CO3_3 vs. K3_3PO4_4) is advised. Contradictions may stem from trace moisture or oxygen; rigorous inert-atmosphere protocols (Schlenk line) are essential .

Methodological Considerations

  • Reaction Optimization : Use Design of Experiments (DoE) to assess variables (temperature, catalyst loading, solvent) .
  • Data Validation : Cross-reference NMR shifts with computational models (e.g., DFT for 19F^{19}\text{F} chemical shifts) .
  • Biological Testing : Prioritize cytotoxicity assays (e.g., MTT) before in vivo studies, as fluorinated aromatics may exhibit unexpected bioactivity .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid

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